
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one is an organic compound belonging to the class of aryl-aldehydes. This compound is characterized by the presence of an aldehyde group directly attached to an aromatic ring. It is found in Tagetes minuta and is known for its weak basic nature .
Preparation Methods
The synthesis of 3-Methyl-5-(2-methylpropyl)furan-2(5H)-one involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-methylfuran with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, contributing to the compound’s biological activities .
Comparison with Similar Compounds
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one can be compared with other similar compounds such as:
Furan, 2-(2-furanylmethyl)-5-methyl-: This compound has a similar furan ring structure but differs in the substitution pattern.
2-Furfuryl-5-methylfuran: Another compound with a furan ring and methyl substitution, but with different functional groups.
5-Methyl-2-furfurylfuran: Similar in structure but with variations in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
34485-02-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)4-8-5-7(3)9(10)11-8/h5-6,8H,4H2,1-3H3 |
InChI Key |
VGWBSLGCHIXESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


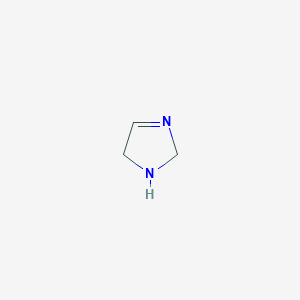
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
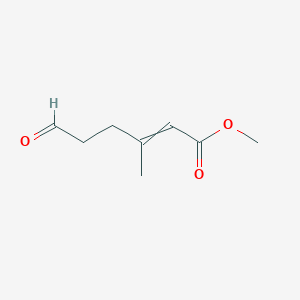
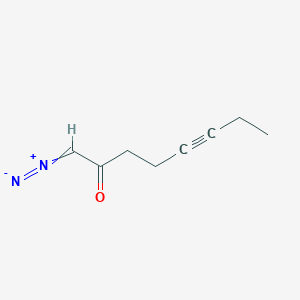

![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
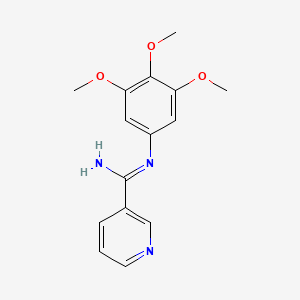

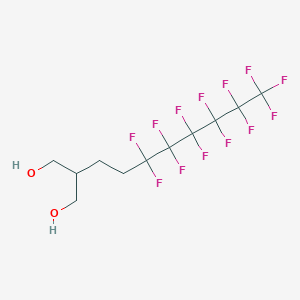
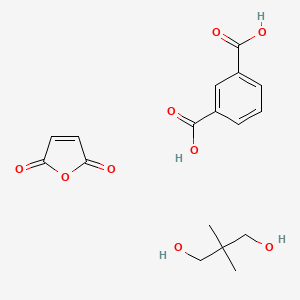
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

